BenchChemオンラインストアへようこそ!

O1-tert-butyl O3-methyl (3S)-3-methylpyrrolidine-1,3-dicarboxylate

LRRK2 Kinase Inhibition Parkinson's Disease Chiral Resolution

O1-tert-butyl O3-methyl (3S)-3-methylpyrrolidine-1,3-dicarboxylate (CAS 2375165-13-0) is a chiral pyrrolidine derivative characterized by its (S)-configuration at the 3-position, a Boc (tert-butoxycarbonyl) protecting group, and a methyl ester. This compound class serves as a stereospecific building block in medicinal chemistry, valued for introducing chirality into complex molecules.

Molecular Formula C12H21NO4
Molecular Weight 243.30 g/mol
Cat. No. B8220038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO1-tert-butyl O3-methyl (3S)-3-methylpyrrolidine-1,3-dicarboxylate
Molecular FormulaC12H21NO4
Molecular Weight243.30 g/mol
Structural Identifiers
SMILESCC1(CCN(C1)C(=O)OC(C)(C)C)C(=O)OC
InChIInChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-7-6-12(4,8-13)9(14)16-5/h6-8H2,1-5H3/t12-/m0/s1
InChIKeyAUABPENEDJXJQH-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Overview of O1-tert-butyl O3-methyl (3S)-3-methylpyrrolidine-1,3-dicarboxylate for Procurement


O1-tert-butyl O3-methyl (3S)-3-methylpyrrolidine-1,3-dicarboxylate (CAS 2375165-13-0) is a chiral pyrrolidine derivative characterized by its (S)-configuration at the 3-position, a Boc (tert-butoxycarbonyl) protecting group, and a methyl ester [1]. This compound class serves as a stereospecific building block in medicinal chemistry, valued for introducing chirality into complex molecules. Its structural features allow for selective, orthogonal deprotection under mild conditions, making it a versatile intermediate in multi-step organic syntheses of active pharmaceutical ingredients (APIs) [2].

Why Generic Substitution Fails for O1-tert-butyl O3-methyl (3S)-3-methylpyrrolidine-1,3-dicarboxylate


Simple substitution with a racemic mixture or the (3R) enantiomer is not feasible when the target is a chiral API. The stereochemistry at the 3-position of the pyrrolidine ring dictates the three-dimensional orientation of downstream molecules. Using the incorrect enantiomer can lead to a complete loss of therapeutic activity or the introduction of unwanted off-target effects. The specific (S)-stereochemistry of this compound is a critical design element in patented LRRK2 kinase inhibitors, where it is explicitly selected for target binding [1]. Furthermore, the orthogonal Boc and methyl ester protecting groups are strategically paired; substituting with analogs that have different protecting groups (e.g., Cbz or ethyl esters) alters the deprotection sequence and can compromise synthetic yield and purity, as deprotection conditions are not universally interchangeable .

Quantitative Evidence Guide for Selecting O1-tert-butyl O3-methyl (3S)-3-methylpyrrolidine-1,3-dicarboxylate over Analogs


Defined (S)-Stereochemistry is Essential for Biologically Active LRRK2 Inhibitors

The (S)-enantiomer is a required structural element in novel LRRK2 kinase inhibitors disclosed in patent WO2023056421, whereas the (R)-enantiomer (CAS 2199213-86-8) is not cited for this therapeutic application. This indicates a stereospecific interaction where the (S)-configuration is essential for binding affinity and biological activity [1].

LRRK2 Kinase Inhibition Parkinson's Disease Chiral Resolution

Orthogonal Protecting Group Strategy for Superior Synthetic Efficiency

The target compound features a Boc-protected amine and a methyl ester, a classic orthogonal pair. This allows for the selective removal of the Boc group under acidic conditions while leaving the methyl ester intact, or vice versa via saponification. Analogs like the benzyl-protected version (1-benzyl 3-methyl pyrrolidine-1,3-dicarboxylate) require hydrogenolysis for deprotection, which can be incompatible with substrates containing sulfur or other reducible groups . The reported purity for this compound is 97% (HPLC) , compared to 95% for the corresponding (3R)-enantiomer from some suppliers , providing a higher starting purity for critical steps.

Orthogonal Protection Solid-Phase Peptide Synthesis Selective Deprotection

Validated Chemical Identity for Analytical Method Development

This compound is fully characterized with a defined InChI Key (AUABPENEDJXJQH-LBPRGKRZSA-N) and a Canonical SMILES string verified by PubChem, unlike earlier analogs that may have incomplete stereochemical assignment. The specific optical rotation or chiral HPLC retention time, while not publicly disclosed, is controlled by the (S)-configuration, which is critical for developing enantiopurity assays. The (3R)-enantiomer (InChI Key: AUABPENEDJXJQH-GFCCVEGCSA-N) serves as a perfect negative control for chiral method validation [1].

Reference Standard LC-MS Chiral Purity

Optimal Application Scenarios for O1-tert-butyl O3-methyl (3S)-3-methylpyrrolidine-1,3-dicarboxylate


Synthesis of LRRK2 Kinase Inhibitors for Parkinson's Disease Research

This compound is the designated chiral starting material for a novel class of LRRK2 inhibitors, as disclosed in patent WO2023056421. Medicinal chemistry teams pursuing this target for Parkinson's disease therapy should procure the (3S)-enantiomer exclusively to follow the published structure-activity relationship (SAR) and achieve the desired binding mode. Using the (3R)-enantiomer or a racemate would require costly chiral resolution steps and would not yield the active isomer [1].

Multi-Step Synthesis Requiring Orthogonal Deprotection

The Boc and methyl ester groups provide a robust orthogonal protection strategy. A standard synthetic sequence involves first removing the methyl ester via saponification to generate a free carboxylic acid for coupling, while the Boc group remains intact. This intermediate can then be Boc-deprotected in a subsequent step to reveal the free amine. This two-step sequence is more streamlined and higher-yielding than the hydrogenolysis-based deprotection required for benzyl-protected analogs, which can also poison downstream metal catalysts .

Chiral Analytical Method Development and Quality Control

The (3S) and (3R) enantiomers possess distinct and well-defined InChI Keys and SMILES notations, making them an ideal pair for developing chiral HPLC or SFC methods. A QC laboratory can use the (3R)-enantiomer as a reference standard to establish system suitability for enantiomeric purity testing of the (3S)-compound, ensuring that any batch of synthesized API meets the required chiral purity specifications [2].

Asymmetric Synthesis of 3,3-Disubstituted Pyrrolidine Cores

The pre-installed quaternary stereocenter in this compound makes it a privileged scaffold for the rapid construction of 3,3-disubstituted pyrrolidines, a motif present in numerous biologically active molecules. This building block eliminates the need for a challenging asymmetric C–C bond formation step early in the synthesis, thereby compressing the route and improving overall yield. This advantage is attributable to the compound's specific (3S)-methyl group, which is absent in simple pyrrolidine-1,3-dicarboxylate building blocks .

Quote Request

Request a Quote for O1-tert-butyl O3-methyl (3S)-3-methylpyrrolidine-1,3-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.